molecular formula C24H16ClF3N2OS B2719752 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338957-28-1

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2719752
CAS No.: 338957-28-1
M. Wt: 472.91
InChI Key: KRNSJBPAEAUNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H16ClF3N2OS and its molecular weight is 472.91. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Interactions

Research has detailed the structural characteristics and intermolecular interactions of compounds with similarities to 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. For instance, studies on related acetamides have revealed that these compounds typically exhibit specific intermolecular interactions, such as hydrogen bonds (N–H···O, N–H···N) and π-interactions, which contribute to their 3-dimensional molecular arrangements in crystalline forms. These structural insights are crucial for understanding the compound's physicochemical properties and reactivity (Boechat et al., 2011).

Synthesis and Antibacterial Activity

Research efforts have also been directed towards synthesizing derivatives of thiazolyl acetamides and evaluating their antibacterial activity. A study on the synthesis and QSAR (Quantitative Structure-Activity Relationship) analysis of various thiazolidinone and acetidinone derivatives, including those similar to the target compound, highlighted their potential as antibacterial agents. These compounds have shown moderate to good activity against gram-positive and gram-negative bacteria, indicating their potential use in developing new antibacterial therapies (Desai et al., 2008).

Photochemical and Thermochemical Modeling

A notable application in the field of materials science is the use of benzothiazolinone acetamide analogs in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies have demonstrated the light harvesting efficiency and free energy of electron injection of these compounds, suggesting their suitability as photosensitizers in photovoltaic cells. Such applications highlight the compound's relevance beyond pharmaceuticals, extending to renewable energy technologies (Mary et al., 2020).

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2OS/c25-19-12-5-4-11-18(19)23-30-22(15-7-2-1-3-8-15)20(32-23)14-21(31)29-17-10-6-9-16(13-17)24(26,27)28/h1-13H,14H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSJBPAEAUNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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